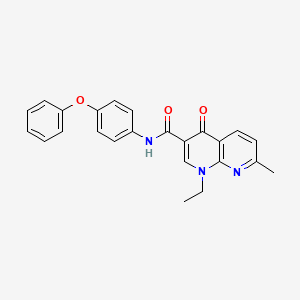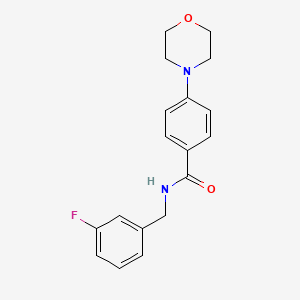![molecular formula C20H21N3O3 B4506495 1-(2-furylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4506495.png)
1-(2-furylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
1-(2-furylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.15829154 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Transformations and Heterocyclic Synthesis
Research into the transformations of carboxamides, particularly those involving furan and indole derivatives, has explored the synthesis of heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives, through acid-catalyzed reactions. These transformations are pivotal for generating novel compounds with potential biological activities (Stroganova, Vasilin, & Krapivin, 2016). Furthermore, regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles highlights the utility of such compounds in synthesizing acylated derivatives with high yields, demonstrating the versatility of these carboxamides in organic synthesis (Katritzky, Suzuki, Singh, & He, 2003).
Novel Compound Synthesis with Biological Implications
The synthesis of pyrrolidine derivatives from carbapenem-derived esters has been shown to involve ethylamine and ethanolamine reactions, leading to the formation of enantiomerically pure compounds. This type of research underscores the relevance of such carboxamides in creating substances with stereochemical purity and potential pharmacological applications (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).
Antimicrobial and Anticancer Potential
Investigations into bis-α,β-unsaturated ketones and fused thieno[2,3-b]pyridine derivatives reveal the potential of furan and indole-based carboxamides for antimicrobial applications. Such studies are crucial for identifying new therapeutic agents with efficacy against various microbial strains (Altalbawy, 2013).
Photophysical Studies for Material Science
The photophysical behavior of 4-aza-indole derivatives, including carboxamides, has been studied for applications in material science, such as bio- or analytical sensors and optoelectronic devices. These studies demonstrate the importance of carboxamide derivatives in developing new materials with unique optical properties (Bozkurt & Doğan, 2018).
Synthesis and Evaluation for Anticancer Activity
Research on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has explored their evaluation for anticancer activity. This line of investigation highlights the therapeutic potential of carboxamide derivatives in oncology, providing a foundation for developing new anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19-10-15(12-23(19)13-16-4-3-9-26-16)20(25)21-8-7-14-11-22-18-6-2-1-5-17(14)18/h1-6,9,11,15,22H,7-8,10,12-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUVOCPBLNIUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-2-pyridinylurea](/img/structure/B4506417.png)


![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4506443.png)

![1,3,6-trimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4506453.png)
![4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4506461.png)
![3-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B4506471.png)
![5-tert-butyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4506478.png)
![6-benzyl-2,5-dimethyl-3-phenyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4506481.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4506501.png)
![1-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4506503.png)
![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(1-naphthyl)-3(2H)-pyridazinone](/img/structure/B4506507.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B4506515.png)
